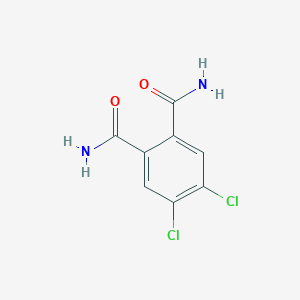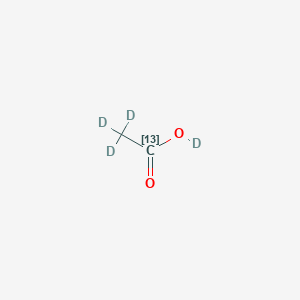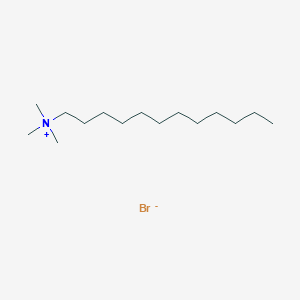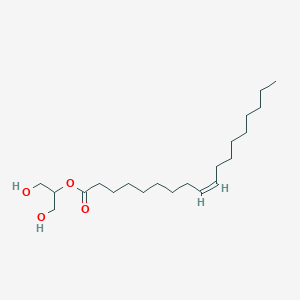
(1R,3S)-3-Aminocyclopentanol
Overview
Description
“(1R,3S)-3-Aminocyclopentanol” is a synthetic intermediate useful for pharmaceutical synthesis . It is an alcohol derivative and can be used as a pharmaceutical intermediate . It is also a Bictegravir intermediate and an antiviral agent .
Synthesis Analysis
There are several methods for the synthesis of “(1R,3S)-3-Aminocyclopentanol”. One method involves dissolving 10 g of the compound of formula V in 20 mL of dioxane, adding 50 mL of dioxane hydrochloride (4M), and stirring at room temperature for 2 h . Another method involves adding 91.4g of hydroxylamine hydrochloride into 550ml of methanol to obtain a solution 1 for later use .Molecular Structure Analysis
The molecular formula of “(1R,3S)-3-Aminocyclopentanol” is C5H11NO . The molecular weight is 101.15 g/mol .Chemical Reactions Analysis
“(1R,3S)-3-Aminocyclopentanol” can be used as a ligand in the development of chiral catalysts for asymmetric reactions. These catalysts are crucial for the selective synthesis of enantiopure compounds, which are essential in various fields, including pharmaceuticals and agrochemicals.Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are porous materials with applications in gas storage, catalysis, and sensing. The intrinsic porosity of MOFs can lead to low refractive indices, making them suitable for optical thin films . While (1R,3S)-3-aminocyclopentanol itself is not a MOF, it could be incorporated into MOF structures for specific applications.
Safety and Hazards
“(1R,3S)-3-Aminocyclopentanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also harmful by inhalation, in contact with skin, and if swallowed .
Mechanism of Action
Target of Action
The primary target of (1R,3S)-3-Aminocyclopentanol is the enzyme Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that has been implicated as a treatment target for hepatocellular carcinoma (HCC), the most common form of liver cancer .
Mode of Action
The compound interacts with its target, OAT, through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This mechanism is based on known aminotransferase inactivators and was confirmed through crystallography and intact protein mass spectrometry .
Biochemical Pathways
Disruption of these pathways could lead to a decrease in the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to be well-distributed in the body, except for the central nervous system . Fecal excretion is the major route of elimination
Result of Action
The molecular and cellular effects of (1R,3S)-3-Aminocyclopentanol’s action are likely related to its inhibition of OAT. This could lead to a decrease in the proliferation of cancer cells, particularly in the context of hepatocellular carcinoma . .
properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
